Benzene;dichlorotitanium
Description
However, the evidence extensively covers chlorinated benzene derivatives and related aromatic compounds. For instance, benzene dichlorides (e.g., 1,2-dichlorobenzene, 1,3-dichlorobenzene) and (dichloromethyl)benzene are well-documented . These compounds differ structurally and functionally from hypothetical titanium-containing analogs, as they involve halogen substitution on the benzene ring rather than coordination with transition metals.
Properties
CAS No. |
51367-94-3 |
|---|---|
Molecular Formula |
C12H10Cl2Ti-2 |
Molecular Weight |
272.98 g/mol |
IUPAC Name |
benzene;dichlorotitanium |
InChI |
InChI=1S/2C6H5.2ClH.Ti/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
MHHUSBZJPQTUKS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.Cl[Ti]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene;dichlorotitanium can be synthesized through the reaction of titanium tetrachloride with benzene in the presence of a reducing agent. One common method involves the use of magnesium as the reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Benzene;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of titanium hydrides and other reduced titanium species.
Substitution: The chlorine atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of nucleophiles, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Titanium dioxide and benzene derivatives.
Reduction: Titanium hydrides and reduced titanium species.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Benzene;dichlorotitanium has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as advanced ceramics and composites.
Mechanism of Action
The mechanism of action of benzene;dichlorotitanium involves its interaction with various molecular targets and pathways. The titanium atom in the compound can coordinate with different ligands, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as catalysis and redox processes.
Comparison with Similar Compounds
Comparison of Chlorinated Benzene Derivatives
Below is a detailed comparison of structurally similar dichlorinated benzene compounds, based on the evidence provided:
Table 1: Key Properties of Dichlorinated Benzene Derivatives
Research Findings:
Chemical Stability: 1,3-Dichlorobenzene exhibits higher thermal stability compared to its 1,2- and 1,4-isomers due to symmetrical charge distribution .
Environmental Impact :
- m-Dichlorobenzene is classified as a persistent organic pollutant (POP) due to bioaccumulation in aquatic ecosystems .
Applications :
- 1,3-Dichlorobenzene is a precursor for herbicides like chlorpropham, while (dichloromethyl)benzene is used in the synthesis of benzyl alcohol derivatives .
Limitations and Gaps in Data for Titanium-Containing Analogues
For comparison:
Table 2: Titanium Dichloride vs. Chlorinated Benzene Derivatives
| Property | Titanium Dichloride (TiCl₂) | 1,3-Dichlorobenzene |
|---|---|---|
| Structure | Ionic crystal lattice | Aromatic ring with Cl substituents |
| Reactivity | Redox-active metal center | Electrophilic substitution |
| Applications | Catalyst in polymerization | Solvent, chemical intermediate |
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